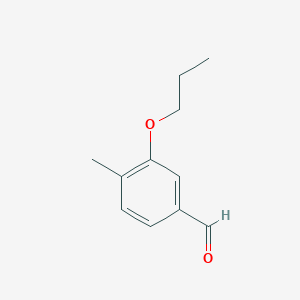![molecular formula C30H24O6 B2535004 Ácido 5'-(4-carboxifenil)-2',4',6'-trimetil-[1,1':3',1''-terfenil]-4,4''-dicarboxílico CAS No. 1246562-60-6](/img/structure/B2535004.png)
Ácido 5'-(4-carboxifenil)-2',4',6'-trimetil-[1,1':3',1''-terfenil]-4,4''-dicarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule. It is related to the class of compounds known as terphenyls, which are aromatic hydrocarbons with three connected phenyl rings . The specific structure of this compound includes carboxylic acid groups attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple phenyl rings connected in a specific pattern, and carboxylic acid groups attached to these rings . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
El ácido mesitile-tribenzoico ha mostrado resultados prometedores en el campo de la investigación del cáncer . Se ha encontrado que se une al ADN, lo cual es una característica importante de muchos fármacos anticancerígenos . Este compuesto se ha investigado contra líneas celulares de cáncer de mama y cervical . Se encontró que la unión de este compuesto al ADN era significativa, lo que desenrolla la hélice de ADN .
Bloque de Construcción para Marcos Orgánicos Metálicos
El ácido mesitile-tribenzoico se utiliza como bloque de construcción para marcos orgánicos metálicos . Estos son materiales microporosos 3D y encuentran aplicaciones en tecnologías de adsorción y separación de gases .
Adsorción de Gases
Los Marcos Orgánicos Metálicos (MOF) que contienen ácido mesitile-tribenzoico han mostrado potencial en la adsorción de gases . Se ha encontrado que estos MOF son estables hasta 350 °C y presentan un área BET de 906 m^2/g .
Separación de Gases
Los materiales microporosos 3D formados utilizando ácido mesitile-tribenzoico también encuentran aplicaciones en tecnologías de separación de gases .
Luminiscencia
El ácido mesitile-tribenzoico se ha utilizado en la síntesis de nuevos marcos orgánicos de lantánidos microporosos que exhiben luminiscencia .
Catálisis
Los marcos orgánicos de lantánidos que contienen ácido mesitile-tribenzoico han mostrado actividad catalítica . Esto abre posibles aplicaciones dentro del campo de la catálisis .
Mecanismo De Acción
Target of Action
The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .
Mode of Action
Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .
Biochemical Pathways
The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .
Pharmacokinetics
The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .
Result of Action
The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .
Action Environment
The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential uses. For example, related compounds have been studied for their potential use in photodynamic therapy (PDT) for cancer treatment . Additionally, the design of metal–organic frameworks (MOFs) using similar compounds has been explored, with potential applications in catalysis and CO2-epoxide conversion .
Propiedades
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
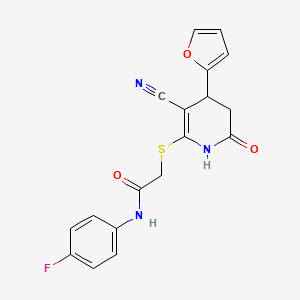

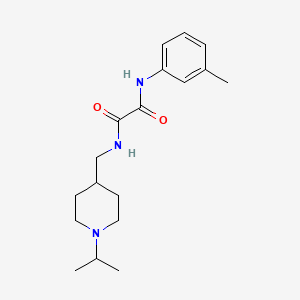
![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)
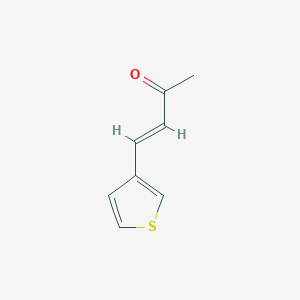
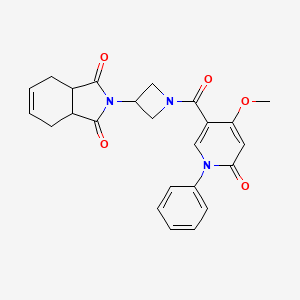
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
